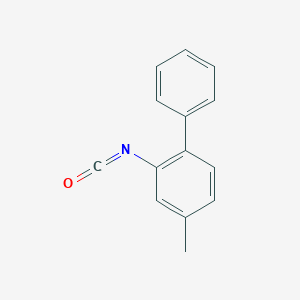
2-Isocyanato-4-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11NO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O) and another by a methyl group (-CH3). This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-4-methyl-1,1’-biphenyl can be synthesized through the reaction of 4-methylbiphenyl-2-amine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate group. The reaction can be represented as follows:
4-Methylbiphenyl-2-amine+Phosgene→2-Isocyanato-4-methyl-1,1’-biphenyl+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 2-Isocyanato-4-methyl-1,1’-biphenyl involves large-scale reactions using automated systems to handle the toxic and reactive nature of phosgene. The process includes steps for purification and stabilization of the final product to ensure its safe handling and storage.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Nucleophilic Addition: Alcohols or amines in the presence of a base such as triethylamine (Et3N).
Major Products:
Nitration: 2-Isocyanato-4-methyl-1,1’-biphenyl-5-nitro.
Halogenation: 2-Isocyanato-4-methyl-1,1’-biphenyl-5-chloro or 2-Isocyanato-4-methyl-1,1’-biphenyl-5-bromo.
Nucleophilic Addition: Corresponding urethanes, ureas, or carbamic acids.
Scientific Research Applications
2-Isocyanato-4-methyl-1,1’-biphenyl is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drugs that require isocyanate intermediates.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-methyl-1,1’-biphenyl involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to modifications that can alter their function. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
2-Isocyanato-1,1’-biphenyl: Lacks the methyl group, making it less sterically hindered.
4-Isocyanato-1,1’-biphenyl: The isocyanate group is positioned differently, affecting its reactivity.
2-Isocyanato-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group on the opposite ring.
Uniqueness: 2-Isocyanato-4-methyl-1,1’-biphenyl is unique due to the presence of both the isocyanate and methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
918434-00-1 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-isocyanato-4-methyl-1-phenylbenzene |
InChI |
InChI=1S/C14H11NO/c1-11-7-8-13(14(9-11)15-10-16)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
AGCYXCUNIPMTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


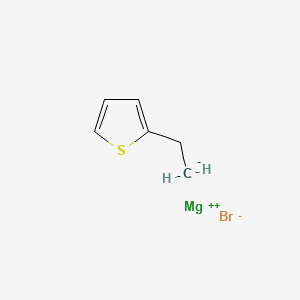
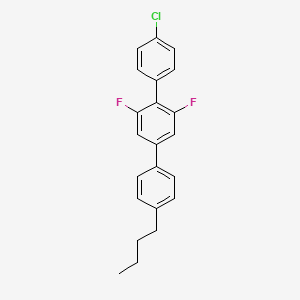



![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
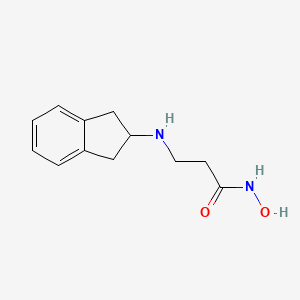
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
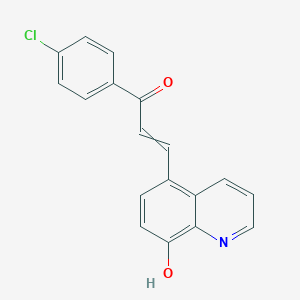
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
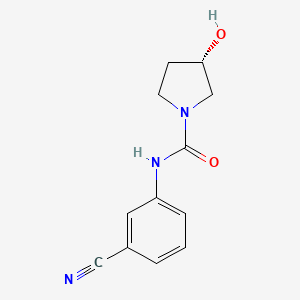
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
